molecular formula C12H21NO5 B6260026 4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid CAS No. 1934384-13-0

4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid

Cat. No.: B6260026
CAS No.: 1934384-13-0
M. Wt: 259.3
InChI Key:
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Description

4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Free amine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl derivatives: Compounds with similar protecting groups, such as N-tert-butoxycarbonyl glycine.

    Carbamate derivatives: Compounds like N-carbobenzyloxy derivatives, which also serve as protecting groups for amines.

Uniqueness

4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is unique due to its specific structure, which combines the morpholine ring with the tert-butoxycarbonyl protecting group. This combination provides stability and reactivity that are advantageous in various synthetic applications .

Properties

CAS No.

1934384-13-0

Molecular Formula

C12H21NO5

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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